
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane is a chemical compound with the molecular formula C22H44O3Si It is a silane derivative that features two 3,7-dimethyloct-6-enyl groups attached to a methoxymethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane typically involves the reaction of an organosilane coupling agent with the corresponding ether. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity. Commonly, the reaction is carried out under controlled temperature and pressure conditions to ensure optimal results .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the silane core or the attached groups.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism by which bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the context of its application, such as in drug delivery or material science .
Comparación Con Compuestos Similares
Similar Compounds
[(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde: Shares a similar structural motif but differs in its functional groups.
3,7-Dimethyloct-2-en-1-ol: Another related compound with a similar carbon backbone but different functional groups.
Uniqueness
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane stands out due to its unique combination of silane and ether groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability .
Propiedades
Número CAS |
83918-63-2 |
|---|---|
Fórmula molecular |
C22H44O3Si |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
bis(3,7-dimethyloct-6-enoxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H44O3Si/c1-19(2)11-9-13-21(5)15-17-24-26(8,23-7)25-18-16-22(6)14-10-12-20(3)4/h11-12,21-22H,9-10,13-18H2,1-8H3 |
Clave InChI |
KVEVRQDPBKMHSS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCO[Si](C)(OC)OCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



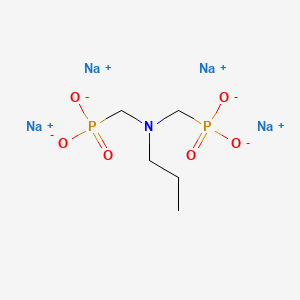
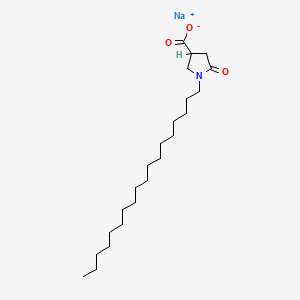


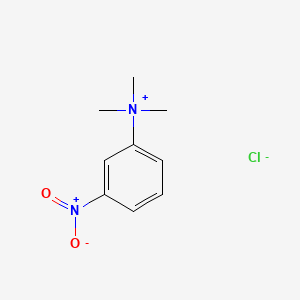

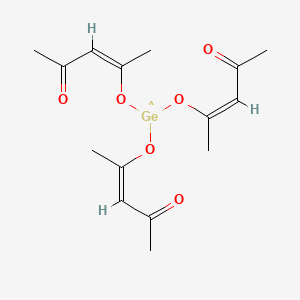
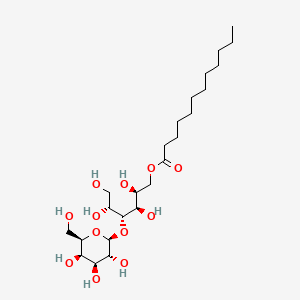



![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)

